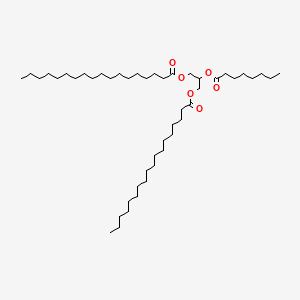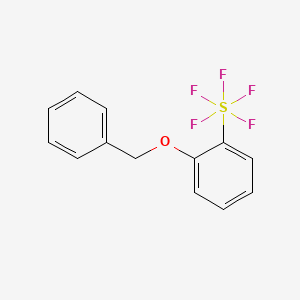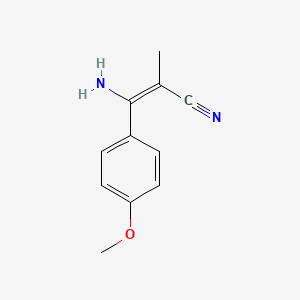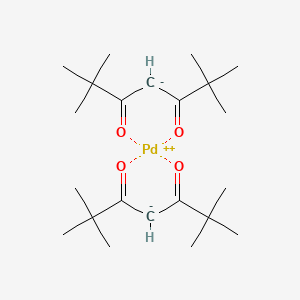![molecular formula C15H20O3 B12326299 8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)
8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivangustin is an organic compound commonly found in the peels of citrus fruits. It is known for its characteristic aroma and possesses antibacterial and antioxidant properties . The chemical formula of Ivangustin is C15H20O3, and it has a molecular weight of 248.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ivangustin can be synthesized through various chemical transformations. One notable method involves the transformation of artemisin into natural sesquiterpene lactones, including Ivangustin . The process typically involves aldol condensation reactions and one-pot annelation procedures .
Industrial Production Methods
Industrial production of Ivangustin often involves extraction from the roots of Inula helenium L. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone, followed by purification steps to obtain high-purity Ivangustin .
Analyse Des Réactions Chimiques
Types of Reactions
Ivangustin undergoes various chemical reactions, including:
Oxidation: Ivangustin can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in Ivangustin.
Substitution: Substitution reactions can occur at different positions on the Ivangustin molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Ivangustin include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, DMSO, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives of Ivangustin, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
Ivangustin has a wide range of scientific research applications, including:
Mécanisme D'action
Ivangustin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide (NO) in macrophages, which is associated with its anti-inflammatory properties . Additionally, Ivangustin induces apoptosis in cancer cells by activating caspase-3 and cleaving PARP, leading to cell death .
Comparaison Avec Des Composés Similaires
Ivangustin is structurally similar to several other sesquiterpene lactones, including:
Alloalantolactone: (CAS#64340-41-6)
Alantolactone: (CAS#546-43-0)
1beta-Hydroxyalantolactone: (CAS#68776-47-6)
Isoalantolactone: (CAS#470-17-7)
11,13-Dihydroivalin: (CAS#150150-61-1)
These compounds share similar structural features but differ in specific functional groups and stereochemistry, which can influence their physicochemical properties and biological activities . Ivangustin’s unique combination of antibacterial, antioxidant, and cytotoxic properties distinguishes it from these related compounds .
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-7-4-5-12(16)13-9(3)14-11(6-10(7)13)8(2)15(17)18-14/h9,11-14,16H,2,4-6H2,1,3H3 |
Clé InChI |
CHKRTCRFGDZZPE-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C(CCC(=C2CC3C1OC(=O)C3=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)
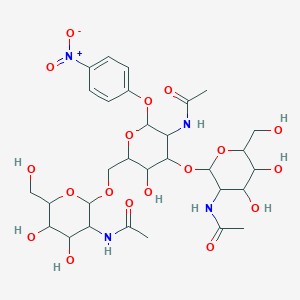
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)
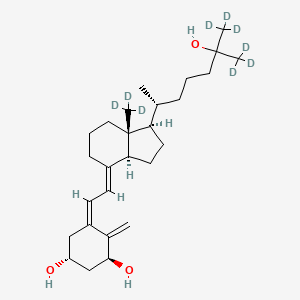
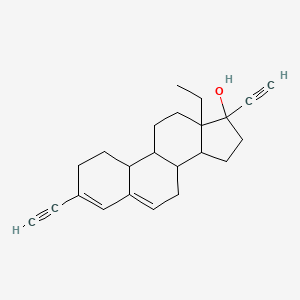
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326264.png)
![3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12326274.png)
![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)
